molecular formula C13H15ClO3 B8052824 Tert-butyl 3-(4-chlorophenyl)-3-oxopropanoate

Tert-butyl 3-(4-chlorophenyl)-3-oxopropanoate

Cat. No. B8052824
M. Wt: 254.71 g/mol
InChI Key: FIALLSIWUOHQFY-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-chlorophenyl)-3-oxopropanoate is a useful research compound. Its molecular formula is C13H15ClO3 and its molecular weight is 254.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 3-(4-chlorophenyl)-3-oxopropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 3-(4-chlorophenyl)-3-oxopropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Hydrogen Bonding and π-π Stacking Interactions : The compound "3-tert-butyl-1-(4-chlorophenyl)-4-phenylindeno[1,2-b]pyrazolo[4,3-e]pyridin-5(1H)-one" exhibits molecular structures where hydrogen bonds and π-π stacking interactions play a crucial role (Portilla et al., 2011).

  • Photocatalytic Degradation Studies : Research on the photoactivated periodate reaction with 4-chlorophenol (4-CP) in acidic solutions indicates that tert-butyl alcohol (t-BuOH) can affect the degradation pathway of 4-CP, suggesting applications in photocatalytic degradation processes (Chia et al., 2004).

  • Electrochemical Analysis of Stable Radicals : Studies on N-alkoxyarylaminyl radicals, including compounds with tert-butyl and chlorophenyl groups, have been conducted to understand their electrochemical properties, which could be significant in material science and electrochemistry (Miura & Muranaka, 2006).

  • Synthesis and Characterization of High Energy Materials : The synthesis and characterization of "Tert-butyl 2,2-bis(2,4-dinitrophenyl)ethanoate," a related compound, have been explored for applications in high energy density materials (Kalaivani et al., 2012).

  • Development of Novel Polyimides : Research on novel polyimides containing di-tert-butyl side groups and chlorophenyl structures indicates applications in materials with low dielectric constants and high thermal stability (Chern et al., 2009).

  • Biosynthesis of Key Intermediates for Statin Drugs : The biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key intermediate for synthesizing statins like atorvastatin and rosuvastatin, has been researched (Liu et al., 2018).

  • Catalytic Asymmetric Synthesis : Studies on Co(III)-salen complex as a catalyst for cyclopropanation of styrene derivatives, including tert-butyl diazoacetate, show potential in enantioselective synthesis (Fukuda & Katsuki, 1997).

properties

IUPAC Name

tert-butyl 3-(4-chlorophenyl)-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClO3/c1-13(2,3)17-12(16)8-11(15)9-4-6-10(14)7-5-9/h4-7H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIALLSIWUOHQFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(4-chlorophenyl)-3-oxopropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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